4-chloro-1H-indole-2-carbohydrazide
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Overview
Description
4-chloro-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole carbohydrazides . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound and similar compounds typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of this compound can be determined using various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
This compound and similar compounds have been tested for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . Among the synthesized compounds, some showed significant inhibition on platelet aggregation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For example, its molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
The synthesis and evaluation of heterocycles derived from 4-chloro-1H-indole-2-carbohydrazide have demonstrated notable antimicrobial and anti-inflammatory activities. These heterocycles, upon undergoing specific reactions, form compounds that exhibit moderate to good antiproliferative activity against a range of cell lines, indicating their potential in antimicrobial and anti-inflammatory therapeutics (Narayana et al., 2009).
Antioxidant and Anticholinesterase Properties
Novel 4,6-dimethoxy-1H-indole-2-carbohydrazides have been synthesized and shown to possess promising antioxidant properties, outperforming standard antioxidants in several assays. Additionally, these compounds displayed significant anticholinesterase properties, suggesting their utility in treating oxidative stress-related disorders and cholinesterase-related neurodegenerative diseases (Bingul et al., 2019).
Antiproliferative Activities
Indole-2-carbohydrazides have been utilized in the synthesis of various compounds evaluated for their anticancer properties. For example, derivatives synthesized for tubulin polymerization inhibition have shown remarkable antiproliferative activity against several cancer cell lines, indicating their potential as scaffolds for designing novel microtubule targeting agents (Kazan et al., 2019).
Development of Allosteric Modulators
Research on optimizing the chemical functionalities of indole-2-carboxamides has led to the identification of potent CB1 allosteric modulators. These findings are crucial for developing therapies targeting the cannabinoid type 1 receptor, with implications for treating diseases influenced by this receptor's activity (Khurana et al., 2014).
Future Directions
The future research directions for 4-chloro-1H-indole-2-carbohydrazide and similar compounds could include further investigation of their biological activities, such as their antiplatelet aggregation activity . Additionally, more research is needed to fully understand their mechanism of action . Furthermore, the development of new synthetic methods could also be a promising area of future research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-chloroindole-2-carbohydrazide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition of their activity . The presence of a carboxamide moiety in indole derivatives, like 4-Chloroindole-2-Carbohydrazide, causes hydrogen bonds with a variety of enzymes and proteins .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The molecular weight of 4-chloroindole-2-carbohydrazide is 20964 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHOJFMLAWOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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